molecular formula C10H14O B113398 Menthofuran CAS No. 494-90-6

Menthofuran

Cat. No.: B113398
CAS No.: 494-90-6
M. Wt: 150.22 g/mol
InChI Key: YGWKXXYGDYYFJU-UHFFFAOYSA-N
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Description

Menthofuran is an organic compound found in a variety of essential oils, including that of pennyroyal (Mentha pulegium) and peppermint (Mentha piperita). It is a highly toxic compound and is believed to be the primary toxin in pennyroyal responsible for its potentially fatal effects. This compound is produced biosynthetically from pulegone by the enzyme this compound synthase .

Mechanism of Action

Target of Action

Menthofuran, an organic compound found in various essential oils, is known to primarily target the cytochrome P450 (CYP) enzyme, specifically CYP2A6 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs in the body.

Mode of Action

This compound interacts with its target, CYP2A6, by acting as an inhibitor . This means it binds to the enzyme and reduces its activity. This interaction leads to changes in the metabolic processes within the body, particularly those involving the breakdown of certain substances.

Biochemical Pathways

This compound is a metabolite of pulegone, another compound found in mint plants . It is produced biosynthetically from pulegone by the enzyme this compound synthase . The inhibition of CYP2A6 by this compound can affect various biochemical pathways, particularly those involving the metabolism of drugs and other xenobiotics.

Pharmacokinetics

Upon ingestion, this compound is metabolically activated to chemically reactive intermediates that are hepatotoxic . This suggests that the compound undergoes metabolism (biotransformation) in the liver, which can influence its bioavailability.

Result of Action

The primary result of this compound’s action is its potential hepatotoxicity. It is believed to be the primary toxin in pennyroyal responsible for its potentially fatal effects . This compound may deplete glutathione levels, leaving hepatocytes vulnerable to free radical damage . Additionally, it has been found to have gastroprotective activity against ethanol-, indomethacin-, and ischemia/reperfusion-induced ulcers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound in mint plants can vary depending on environmental conditions . Furthermore, the metabolism and toxicity of this compound in the body can be affected by factors such as the individual’s health status and the presence of other substances that can interact with CYP2A6 .

Biochemical Analysis

Biochemical Properties

Menthofuran is produced biosynthetically from pulegone by the enzyme this compound synthase . This enzyme converts pulegone to this compound, indicating a direct interaction between the enzyme and this compound . This compound is also a metabolite of pulegone . Both in vitro and in vivo studies have found the pulegone metabolite this compound to be an inhibitor of CYP2A6 .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to cause a rapid degradation of microtubules and a remodeling of actin filaments in response to carvone and, to a milder extent, to this compound . This cytoskeletal response is followed by cell death .

Molecular Mechanism

This compound is a potent, mechanism-based inactivator of human liver cytochrome P450 (CYP or P450) 2A6 . It causes a time- and concentration-dependent loss of CYP2A6 activity . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study on the gastroprotective effect of this compound on experimentally induced gastric lesions in rodents, this compound was found to have a significant effect on the reduction of malondialdehyde (MDA) levels and myeloperoxidase (MPO) activity over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, this compound delayed gastric emptying at oral doses of 25, 50, and 100 mg/kg in the experimental model of phenol red . It also reduced the intestinal transit at oral doses of 50 and 100 mg/kg .

Metabolic Pathways

This compound is involved in the metabolic pathway that converts pulegone to this compound . This pathway involves the enzyme this compound synthase, which converts pulegone to this compound .

Subcellular Localization

The biosynthesis of mint monoterpenes, which includes this compound, primarily takes place in glandular trichomes and involves various subcellular structures, such as plastids, mitochondria, and the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions: Menthofuran can be synthesized from 5-methylcyclohexane-1,3-dione and allenyldimethylsulfonium bromide in two steps via a furannulation strategy consisting of enolate addition and rearrangement . Another method involves the epoxidation of isopulegol to form isopulegol epoxide, which is then oxidized to form isopulegone epoxide. This intermediate can be cyclodehydrated to form this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction from essential oils of peppermint and pennyroyal. The this compound content in these oils can vary significantly, with some peppermint varieties containing up to 25% this compound .

Chemical Reactions Analysis

Types of Reactions: Menthofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions can occur with halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Oxidation of this compound can lead to the formation of this compound epoxide.

    Reduction: Reduction can yield this compound alcohols.

    Substitution: Halogenated derivatives of this compound are common products of substitution reactions.

Comparison with Similar Compounds

    Pulegone: A precursor to menthofuran, pulegone is also found in essential oils and has similar toxicological properties.

    Menthone: Another compound found in peppermint oil, menthone has a different aroma profile and is less toxic compared to this compound.

    Menthol: The primary component of peppermint oil, menthol has a cooling effect and is widely used in medicinal and cosmetic products.

Uniqueness of this compound: this compound is unique due to its high toxicity and its significant contribution to the aroma of peppermint oil. Unlike menthol and menthone, this compound is primarily studied for its toxicological effects and its role in liver damage .

Properties

IUPAC Name

3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWKXXYGDYYFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)OC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9025534
Record name Menthofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Bluish liquid, odour similar to that of menthol
Record name Menthofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/618/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

80.00 to 82.00 °C. @ 13.00 mm Hg
Record name (R)-Menthofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036089
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Menthofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/618/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.960-0.970
Record name Menthofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/618/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

494-90-6, 17957-94-7
Record name Menthofuran
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URL https://commonchemistry.cas.org/detail?cas_rn=494-90-6
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Record name Menthofuran
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Record name Menthofuran
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315249
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Record name Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-
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Record name Menthofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-3,6-dimethylbenzofuran
Source European Chemicals Agency (ECHA)
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Record name MENTHOFURAN, (±)-
Source FDA Global Substance Registration System (GSRS)
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Record name (R)-Menthofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036089
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

86.00 °C. @ 760.00 mm Hg
Record name (R)-Menthofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036089
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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